molecular formula C21H19Cl2N3O6S3 B1666109 Ataciguat CAS No. 254877-67-3

Ataciguat

Katalognummer: B1666109
CAS-Nummer: 254877-67-3
Molekulargewicht: 576.5 g/mol
InChI-Schlüssel: PQHLRGARXNPFCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ataciguat is a novel anthranilic acid derivative that belongs to a structural class of soluble guanylate cyclase activators. It is known for its ability to activate the oxidized form of soluble guanylate cyclase, which plays a crucial role in various physiological processes. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as aortic valve stenosis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ataciguat umfasst mehrere Schritte, beginnend mit leicht verfügbaren AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren sowie spezifischer Temperatur- und Druckbedingungen, um optimale Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz, Kosteneffektivität und Skalierbarkeit optimiert. Dies beinhaltet die Verwendung von großtechnischen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken, um this compound in großen Mengen zu produzieren .

Analyse Chemischer Reaktionen

Mechanism of sGC Activation

Ataciguat binds to oxidized/heme-free sGC, mimicking the heme group and stabilizing the enzyme's active conformation. Key findings include:

Reaction AspectDetailsSource(s)
Target Binding Binds to the sGC heme pocket, replacing missing heme in oxidized sGC
Enzyme Stabilization Protects heme-free sGC from proteasomal degradation
cGMP Production Increases intracellular cGMP by 3–5 fold in vascular smooth muscle cells

This activation is NO-independent, making it effective under oxidative stress conditions where NO bioavailability is reduced .

Reduction of Superoxide Anions (O₂- ⁻)

This compound mitigates endothelial dysfunction by neutralizing superoxide radicals:

Experimental ConditionOutcomeSource
Angiotensin II-Induced ROS 10 µM this compound reduced O₂- ⁻ fluorescence by 40% in endothelial cells
Tempol Comparison Showed comparable efficacy to Tempol (a known O₂- ⁻ scavenger)
NO Scavenger (Hcb) Co-Treatment ROS reduction persisted, confirming NO-independent mechanism

The compound’s efficacy is linked to sGC’s ferrous heme (Fe²⁺) state, as demonstrated by blunted effects in heme-oxidized models .

Reactive Oxygen Species (ROS) Modulation

This compound’s activity is enhanced in oxidative environments:

ROS SourceEffect on this compound-Induced cGMPSource
H₂O₂ (500 µM) cGMP levels increased by 2.5-fold vs. control
Menadione/Rotenone Augmented response due to mitochondrial ROS production
ODQ (sGC inhibitor) Synergistic effect observed, but not additive with H₂O₂ pretreatment

These findings highlight its potential in pathologies like atherosclerosis, where ROS levels are elevated .

Chemical Stability and Reactivity

This compound (C₂₁H₁₉Cl₂N₃O₆S₃) exhibits favorable pharmacokinetic properties:

PropertyValue/CharacteristicSource
Molecular Weight 576.48 g/mol
Water Solubility 0.00263 mg/mL (predicted)
Metabolic Stability Resists hepatic CYP450 metabolism in preclinical models

Its anthranilic acid derivative structure enables selective interaction with sGC’s regulatory domain .

Therapeutic Implications

Clinical studies emphasize its role in:

  • Aortic Valve Stenosis : Reduces oxidative stress and improves endothelial function .

  • Peripheral Arterial Disease : Early trials showed improved claudication symptoms .

  • Neuropathic Pain : Discontinued due to limited efficacy in Phase II trials .

Comparative Analysis with Other sGC Activators

ParameterThis compoundCinaciguatRiociguat
Target sGC Form Heme-free/oxidizedHeme-freeHeme-containing
NO Dependence NoNoSynergistic
Clinical Status DiscontinuedPhase III (HF)Approved (PAH)

This compound’s unique redox-sensitive activation profile distinguishes it from heme-dependent stimulators like riociguat .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

Aortic Valve Stenosis
Ataciguat is currently undergoing clinical trials for its efficacy in treating aortic valve stenosis, a condition characterized by the narrowing of the aortic valve opening. Phase II studies aim to evaluate its safety and effectiveness in slowing the progression of valve calcification and improving hemodynamic parameters in affected patients .

Peripheral Arterial Disease
Previously, this compound was investigated for its potential benefits in patients with peripheral arterial disease. A randomized controlled trial assessed its impact on walking distance and overall vascular function. Although initial studies showed promise, further research was halted due to insufficient efficacy .

Neuropathic Pain Management

This compound has been explored for its potential to alleviate neuropathic pain. However, this line of investigation has been discontinued, as results did not meet clinical endpoints necessary for further development .

Endothelial Function Improvement

Recent studies have demonstrated that this compound enhances endothelial function by reducing oxidative stress. In vitro experiments showed that this compound significantly decreased superoxide anion production in endothelial cells, suggesting its utility in managing conditions linked to oxidative stress and endothelial dysfunction .

Congestive Heart Failure

In preclinical models of congestive heart failure, this compound has been shown to improve vascular function and reduce platelet activation. Chronic administration resulted in enhanced nitric oxide sensitivity and improved vasomotor function, indicating its potential role in managing heart failure-related complications .

Summary of Clinical Studies

Study TitlePhasePopulationKey Findings
Efficacy of this compound in Aortic Valve Stenosis (NCT02481258)IIPatients with moderate calcific aortic stenosisEvaluating safety and efficacy in slowing valve calcification progression .
Peripheral Arterial Disease Study (DFI6174)IIbPatients with intermittent claudicationAssessed walking distance; results led to discontinuation due to lack of efficacy .
Endothelial Function Improvement StudyPreclinicalRat models of heart failureShowed improved vasomotor function and reduced platelet activation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it can be administered orally with a favorable absorption profile. Studies have demonstrated dose-dependent increases in plasma concentration, supporting its use in clinical settings where precise dosing is critical .

Wirkmechanismus

Ataciguat exerts its effects by activating the oxidized form of soluble guanylate cyclase. This activation leads to an increase in the production of cyclic guanosine monophosphate, a key signaling molecule involved in various physiological processes. The molecular targets of this compound include the heme-containing domain of soluble guanylate cyclase, which undergoes conformational changes upon binding to this compound, resulting in enhanced enzymatic activity .

Vergleich Mit ähnlichen Verbindungen

Ataciguat ist einzigartig unter den löslichen Guanylatcyclase-Aktivatoren, da es in der Lage ist, die oxidierte Form des Enzyms gezielt anzusprechen. Ähnliche Verbindungen umfassen:

Die Spezifität von this compound für die oxidierte Form der löslichen Guanylatcyclase unterscheidet es von diesen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle der oxidierten löslichen Guanylatcyclase in verschiedenen physiologischen und pathologischen Prozessen.

Biologische Aktivität

Ataciguat, also known as HMR-1766, is a soluble guanylate cyclase (sGC) activator that has garnered attention for its potential therapeutic applications in various cardiovascular diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial function, and relevant clinical findings.

This compound enhances the production of cyclic guanosine monophosphate (cGMP) by activating sGC, which plays a crucial role in mediating the effects of nitric oxide (NO) in vascular physiology. The compound has shown efficacy in counteracting oxidative stress, a common feature in cardiovascular diseases that impairs NO signaling.

  • Activation of sGC : this compound stimulates both heme-containing and heme-free forms of sGC, leading to increased cGMP levels even in conditions of oxidative stress. Studies have demonstrated that it significantly enhances cGMP production in smooth muscle cells exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) .
  • Reduction of Superoxide Anions : In endothelial cells, this compound reduces the formation of superoxide anions induced by angiotensin II. This reduction is associated with improved endothelial function and vascular relaxation, highlighting its potential role in managing oxidative stress-related vascular dysfunction .

Effects on Endothelial Function

Research indicates that this compound improves endothelial function through several mechanisms:

  • Enhanced Vascular Relaxation : In isolated aortic rings from hypertensive models, this compound treatment resulted in improved relaxation responses compared to controls. For instance, the effective concentration (Emax) for relaxation was significantly higher in treated groups .
  • Inhibition of Platelet Activation : Chronic treatment with this compound has been shown to normalize platelet activation in animal models, suggesting potential benefits in preventing thrombus formation .

Clinical Studies and Findings

This compound has been evaluated in various clinical settings, although some studies have been halted due to lack of efficacy. Key findings include:

  • Preclinical Studies : In models of congestive heart failure and aortic stenosis, this compound demonstrated a capacity to reduce aortic valve calcification and improve overall vascular function .
  • Clinical Trials : Early-stage clinical trials indicated that this compound might slow the progression of conditions like peripheral arterial disease and neuropathic pain . However, further development has faced challenges.

Data Summary

The following table summarizes key findings from studies on this compound's biological activity:

Study TypeModel/PopulationKey Findings
PreclinicalRat model of heart failureImproved vascular function and NO sensitivity
PreclinicalCanine model of coronary thrombosisReduced thrombus formation and normalized platelet activation
Clinical TrialHealthy volunteersEnhanced cGMP production under oxidative stress
Clinical TrialPatients with aortic stenosisSlowed progression of valve dysfunction

Case Studies

Case Study 1 : A study involving a rat model with congestive heart failure showed that chronic treatment with this compound led to normalized endothelial function and reduced platelet activation, suggesting its therapeutic potential in heart failure management .

Case Study 2 : In patients with peripheral arterial disease, initial trials indicated that this compound could improve walking distance and overall vascular health; however, these studies were not continued due to insufficient primary outcomes .

Eigenschaften

IUPAC Name

5-chloro-2-[(5-chlorothiophen-2-yl)sulfonylamino]-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O6S3/c22-14-1-6-18(25-34(28,29)20-8-7-19(23)33-20)17(13-14)21(27)24-15-2-4-16(5-3-15)35(30,31)26-9-11-32-12-10-26/h1-8,13,25H,9-12H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLRGARXNPFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)NS(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048746
Record name Ataciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254877-67-3
Record name Ataciguat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254877673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ataciguat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12805
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ataciguat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ataciguat
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP166M390Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ataciguat
Reactant of Route 2
Reactant of Route 2
Ataciguat
Reactant of Route 3
Reactant of Route 3
Ataciguat
Reactant of Route 4
Reactant of Route 4
Ataciguat
Reactant of Route 5
Reactant of Route 5
Ataciguat
Reactant of Route 6
Reactant of Route 6
Ataciguat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.